Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate
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Overview
Description
Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate is a complex organic compound with a highly intricate structure. This compound features multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of hydroxyl groups, followed by glycosylation reactions to form the oxane rings. Subsequent steps include deprotection and functional group modifications to achieve the final structure.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize reaction conditions and yield. The process is carefully monitored to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups such as hydroxyl, acetyl, and phenyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex glycosylation reactions and stereochemistry. In biology, it serves as a probe to investigate carbohydrate-protein interactions. In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate involves its interaction with specific molecular targets and pathways. The compound binds to carbohydrate-binding proteins, modulating their activity and influencing cellular processes. The presence of multiple functional groups allows it to engage in various biochemical interactions, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds:
- Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate
- (2S,3R,4R,5R,6R)-2-[(benzyloxy)methyl]-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3R,4R,5R,6R)-2-[(4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
Uniqueness: The uniqueness of this compound lies in its complex structure and the presence of multiple stereocenters. This complexity allows it to engage in a wide range of chemical and biological interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C50H62O24 |
---|---|
Molecular Weight |
1047.0 g/mol |
IUPAC Name |
bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate |
InChI |
InChI=1S/C50H62O24/c1-25(2)19-50(49(64)66-24-29-11-16-31(17-12-29)69-46-42(62)39(59)37(57)33(22-52)71-46,20-35(55)65-23-28-9-14-30(15-10-28)68-45-41(61)38(58)36(56)32(21-51)70-45)74-47-43(63)40(60)44(48(73-47)67-26(3)53)72-34(54)18-13-27-7-5-4-6-8-27/h4-18,25,32-33,36-48,51-52,56-63H,19-24H2,1-3H3/b18-13+/t32-,33-,36-,37-,38+,39+,40+,41-,42-,43+,44-,45-,46-,47-,48-,50?/m0/s1 |
InChI Key |
RXTUIBJXQZVILT-PDZOZJGLSA-N |
Isomeric SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)O)O |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)O)O |
Origin of Product |
United States |
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